Ring Size-Driven Physicochemical Differentiation: Azocane vs. Piperidine Esters
Methyl 3-azocan-1-ylpropanoate (C₁₁H₂₁NO₂, MW 199.29) is differentiated from its six-membered piperidine analog (methyl 3-piperidin-1-ylpropanoate, C₉H₁₇NO₂, MW 171.24) by a molecular weight increase of 28.05 g/mol (16.4% higher) and a two-carbon expansion of the azacycloalkane ring . This structural difference translates to measurably increased lipophilicity: the calculated LogP for the azocane ester is approximately 1.8–2.1, compared to 1.2–1.5 for the piperidine analog . The eight-membered azocane ring also exhibits greater conformational flexibility, with multiple low-energy conformations accessible at room temperature, in contrast to the chair-predominant conformation of the piperidine ring [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 199.29 g/mol; Calculated LogP ≈ 1.8–2.1 |
| Comparator Or Baseline | Methyl 3-piperidin-1-ylpropanoate (C₉H₁₇NO₂): MW = 171.24 g/mol; Calculated LogP ≈ 1.2–1.5 |
| Quantified Difference | ΔMW = +28.05 g/mol (+16.4%); ΔLogP ≈ +0.6 to +0.9 units |
| Conditions | In silico calculation (ALOGPS 2.1 / ChemAxon); validated by reversed-phase HPLC retention time comparisons for related azocane versus piperidine analogs |
Why This Matters
Higher LogP values predict enhanced membrane permeability and altered tissue distribution profiles in biological assays, directly impacting assay design, concentration-response interpretation, and lead optimization decisions.
- [1] S. R. Lee, J. H. Park, et al. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116568. (Conformational analysis of eight-membered N-heterocycles). https://doi.org/10.1016/j.bmc.2021.116568 View Source
